3-Bromo-4-ethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-4-ethoxybenzaldehyde, such as o-ethoxybenzaldehyde, involves inexpensive and readily available starting materials. A simple two-step reaction under mild conditions can yield good results, with an example process achieving up to 83% yield. The structure of the synthesized compound is confirmed through spectroscopic methods like 1H NMR and 13C NMR spectra, alongside elemental analysis, ensuring its consistency with the target compound (Zhang Zhan-ji, 2014).
Molecular Structure Analysis
Molecular structure analysis of bromo-substituted benzaldehydes reveals significant insights into their geometry and interactions. For instance, the crystal structure of certain derivatives shows molecules linked through intermolecular hydrogen bonds, forming a three-dimensional network. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Tao Yang et al., 2008).
Chemical Reactions and Properties
Bromo-substituted benzaldehydes undergo various chemical reactions, demonstrating their versatility in organic synthesis. For example, selective ortho-bromination using palladium-catalyzed C-H activation highlights the compound's reactivity and potential for creating substituted benzaldehydes with good yields. Such reactions are pivotal for synthesizing complex organic molecules (E. Dubost et al., 2011).
Physical Properties Analysis
The physical properties of 3-Bromo-4-ethoxybenzaldehyde, like other similar compounds, can be deduced from spectroscopic studies. For instance, the spectral analysis using FT-IR and FT-Raman techniques, alongside density functional theory (DFT) calculations, provide valuable information on the compound's stability, electronic properties, and interaction potentials. Such studies are essential for predicting the behavior of these compounds under various conditions (V. Balachandran et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-ethoxybenzaldehyde are closely related to its reactivity in organic synthesis. The compound's ability to participate in reactions such as the Heck reaction, allylboration, or halogenation reflects its utility in constructing complex molecular architectures. Understanding these properties is crucial for designing synthesis routes for target molecules with desired functionalities (Ewen D. D. Calder & A. Sutherland, 2015).
Scientific Research Applications
Synthesis and Molecular Structure
Research on 3-Bromo-4-ethoxybenzaldehyde and its derivatives primarily focuses on their synthesis and the exploration of their molecular structures. A study detailed the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination, indicating the complex reactions 3-Bromo-4-ethoxybenzaldehyde might undergo or be related to (Otterlo et al., 2004). Additionally, the molecular interactions and vibrational relaxation in binary mixtures involving ethoxybenzaldehyde derivatives have been analyzed using Raman spectroscopy, highlighting the compound's relevance in studying molecular dynamics (Ramakrishnan et al., 2009).
Chemical Synthesis and Optimization
In the domain of chemical synthesis, methods have been developed to synthesize related compounds efficiently. For instance, improvements in the synthesis process for 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde as the raw material, have been reported. These methods aim for simplicity, convenience, and reduced environmental impact, which might be applicable or inspire similar approaches for synthesizing 3-Bromo-4-ethoxybenzaldehyde (Zhang Song-pei, 2009).
Analytical Chemistry Applications
The determination of similar compounds by gas chromatography has been studied, showcasing the analytical potential of 3-Bromo-4-ethoxybenzaldehyde in separation sciences. The method developed was noted for its simplicity, speed, accuracy, and precision, indicating that 3-Bromo-4-ethoxybenzaldehyde could be analyzed similarly in complex mixtures (Shi Jie, 2000).
Material Science and Engineering
The solubility of related brominated compounds in various solvents has been extensively studied, providing crucial data for the formulation and material engineering fields. Such studies offer insights into the solvent-solute interactions and can guide the use of 3-Bromo-4-ethoxybenzaldehyde in material synthesis and application development (Jia et al., 2020).
Safety And Hazards
“3-Bromo-4-ethoxybenzaldehyde” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
properties
IUPAC Name |
3-bromo-4-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUPGZANQRCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363470 | |
Record name | 3-bromo-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethoxybenzaldehyde | |
CAS RN |
108373-05-3 | |
Record name | 3-bromo-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-ethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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